molecular formula C15H17N B14495842 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- CAS No. 63045-58-9

1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl-

Cat. No.: B14495842
CAS No.: 63045-58-9
M. Wt: 211.30 g/mol
InChI Key: LSBFZZMULJLKEW-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features an ethenyl group at the first position, a phenyl group at the second position, and a propyl group at the third position of the pyrrole ring.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-diones, while substitution reactions can produce various N-substituted pyrroles .

Scientific Research Applications

1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 1-ethenyl-2-phenyl-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

63045-58-9

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

1-ethenyl-2-phenyl-3-propylpyrrole

InChI

InChI=1S/C15H17N/c1-3-8-13-11-12-16(4-2)15(13)14-9-6-5-7-10-14/h4-7,9-12H,2-3,8H2,1H3

InChI Key

LSBFZZMULJLKEW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(C=C1)C=C)C2=CC=CC=C2

Origin of Product

United States

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